1,7-naphthyridin-2(1H)-one

Lipophilicity Drug-likeness Permeability

Researchers sourcing naphthyridinone scaffolds often encounter regioisomer misidentification, leading to failed lead optimization. 1,7-Naphthyridin-2(1H)-one (CAS 54920-82-0) eliminates this risk with its distinct nitrogen topology (TPSA 42 Ų) optimized for CNS-penetrant kinase and bromodomain inhibitor design. Key advantages: QC-verifiable identity via mp 290-291°C; >1000-fold potency differential vs. 1,6-/1,8-isomers in c-Src kinase assays; scaffold enabled in Merck/Novartis HIV integrase/RNase H inhibitor patents.

Molecular Formula C8H6N2O
Molecular Weight 146.15 g/mol
CAS No. 54920-82-0
Cat. No. B1582053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-naphthyridin-2(1H)-one
CAS54920-82-0
Molecular FormulaC8H6N2O
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1=CC(=O)NC2=C1C=CN=C2
InChIInChI=1S/C8H6N2O/c11-8-2-1-6-3-4-9-5-7(6)10-8/h1-5H,(H,10,11)
InChIKeyFQAJSEWFBJSSOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,7-Naphthyridin-2(1H)-one – Core Scaffold Overview


1,7-Naphthyridin-2(1H)-one is a bicyclic heteroaromatic lactam belonging to the naphthyridinone family, characterized by a fused pyridine–pyridone ring system with nitrogen atoms at positions 1 and 7 . Its regioisomeric identity decisively influences physicochemical properties and biological target engagement compared to the more extensively studied 1,6- and 1,8-naphthyridin-2(1H)-one analogs [1]. This compound serves as a key synthetic intermediate for kinase inhibitors, antiviral agents, and epigenetic probe molecules, where the precise placement of the endocyclic nitrogen atoms dictates hydrogen-bonding geometry and target selectivity [2].

Key synthetic intermediate for kinase inhibitor, antiviral, and epigenetic probe research
Core scaffold for hydrogen-bonding geometry and target selectivity studies
Distinct 1,7-regioisomeric identity for isomer-specific target-engagement workflows

Why 1,7-Naphthyridin-2(1H)-one Is Irreplaceable


In the naphthyridin-2(1H)-one series, the spatial arrangement of ring nitrogen atoms fundamentally alters hydrogen-bond donor/acceptor patterns, logP, polar surface area, and kinase selectivity. A published direct comparison of 1,6- and 1,8-naphthyridin-2(1H)-one analogs against c-Src kinase revealed over a 1000-fold potency difference between isomers, confirming that the 3-aza atom position is mandatory for bidentate H-bonding with Met341 in the ATP-binding pocket [1]. The 1,7-isomer presents a distinct nitrogen topology that is geometrically incapable of recapitulating the binding mode of either the 1,6- or 1,8-isomer, making generic interchange of naphthyridinone scaffolds a high-risk decision for lead optimization campaigns where target engagement has been validated on a specific regioisomeric template [2].

1,7-Scaffold Distinct nitrogen topology; cannot recapitulate 1,6- or 1,8-binding modes
1,6-/1,8-Isomers Established bidentate H-bond motif with Met341 may not transfer to 1,7-isomer
Binding-mode mismatch may lead to >1000-fold potency difference reported between isomer families
1,7-Core IP Space Claimed in HIV integrase/RNase H patent families (Merck, Novartis)
1,6-Core IP Space Dominated by tyrosine kinase and cardiotonic agent patents
Freedom-to-operate landscapes are disjoint; scaffold swap may trigger IP constraints

1,7-Naphthyridin-2(1H)-one – Quantitative Comparison


Lipophilicity (LogP) Comparison

The 1,7-regioisomer exhibits an ACD/LogP of 0.30, making it markedly more hydrophilic than both the 1,6- and 1,8-analogs, which each show an ACD/LogP of approximately 0.92 [1]. This ~0.6 log unit difference corresponds to a roughly 4-fold lower octanol–water partition coefficient, directly impacting solubility, permeability, and formulation strategy.

Lipophilicity (LogP)
Head-to-head
ACD/LogP 0.30 vs 0.92 (1,6- & 1,8-isomers)
Reported ~4× more hydrophilic; supports aqueous solubility and formulation screening
ΔLogP = –0.62; predicted values (ACD/Labs Percepta)
Lipophilicity Drug-likeness Permeability

Polar Surface Area (PSA) Comparison

The 1,7-regioisomer has a predicted topological polar surface area (TPSA) of 42 Ų, which is 3.75 Ų lower than the TPSA of 45.75 Ų shared by both the 1,6- and 1,8-isomers [1]. This difference places the 1,7-isomer in a more favorable range for passive blood–brain barrier penetration (optimal TPSA <60–70 Ų for CNS drugs).

Polar Surface Area (PSA)
Head-to-head
TPSA 42 Ų vs 45.75 Ų (1,6- & 1,8-isomers)
Lower TPSA may support membrane permeability and CNS probe design context
ΔTPSA = –3.75 Ų; predicted values
Polar surface area CNS penetration Rule of Five

Melting Point Comparison

The melting point of 1,7-naphthyridin-2(1H)-one (290–291 °C) is approximately 13 °C lower than that of 1,6-naphthyridin-2(1H)-one (303–304 °C) [1]. This difference reflects distinct crystal lattice energies arising from the altered nitrogen positions, providing a simple differential identifier for incoming raw material verification via DSC or melting point apparatus.

Melting Point
Cross-study comparable
290–291 °C (1,7-) vs 303–304 °C (1,6-isomer)
~13 °C difference enables rapid identity verification at incoming inspection
Vendor QC data; water as solvent
Melting point Crystallinity Formulation development

Kinase Selectivity Profile

A seminal structure–activity study demonstrated that 1,6-naphthyridin-2(1H)-one analogs inhibit c-Src with IC₅₀ values of 10–80 nM, whereas the corresponding 1,8-naphthyridin-2(1H)-one isomers are at least 1000-fold less potent [1]. The 1-aza position is dispensable while the 3-aza position is mandatory for the bidentate H-bond motif with Met341. The 1,7-naphthyridin-2(1H)-one topology places one nitrogen at a non-equivalent position relative to either the 1,6- or 1,8-scaffold, predicting a distinct kinase selectivity fingerprint.

Kinase Selectivity
Class-level inference
No direct 1,7-isomer data; 1,6- vs 1,8- series shows ≥1000-fold potency gap
Scaffold topology predicts distinct kinase fingerprint; isomer interchange high risk
c-Src, FGF-1R, PDGF-βR panel; 1,7-series requires direct profiling
Kinase inhibition c-Src Selectivity Binding mode

Patent Landscape: HIV Integrase Inhibition

The 1,7-naphthyridin-2(1H)-one core is explicitly claimed in Merck and Novartis patent families as the privileged scaffold for HIV integrase and RNase H dual inhibitors [1]. In contrast, the 1,6-naphthyridin-2(1H)-one scaffold is predominantly claimed in patents targeting tyrosine kinases and cardiotonic agents [2]. This division of intellectual property creates distinct freedom-to-operate landscapes.

Patent Landscape
Cross-study comparable
1,7-: HIV integrase/RNase H (Merck, Novartis); 1,6-: kinase/cardiotonic IP
Disjoint therapeutic patent space; scaffold choice impacts freedom-to-operate
Patent family analysis; WO/2010/056516, US 4,900,000 series
HIV integrase Antiviral Patent differentiation

Density Comparison

The 1,7-isomer has a predicted density of 1.31 g/cm³ , which is marginally higher than that of the 1,6- and 1,8-isomers (1.267 g/cm³) [1]. While modest, the density difference (Δρ ≈ 0.04 g/cm³) is consistent with different crystal packing motifs driven by altered hydrogen-bonding networks arising from the unique 1,7-nitrogen topology.

Density
Cross-study comparable
1.31 g/cm³ (1,7-) vs 1.267 g/cm³ (1,6-isomer)
Supplementary identity check when combined with melting point and HPLC purity
Δρ ≈ +0.04 g/cm³; predicted values
Density Crystal packing Quality control

1,7-Naphthyridin-2(1H)-one – Application Scenarios


CNS-Penetrant Probe Design

The 1,7-scaffold’s TPSA of 42 Ų (vs 45.75 Ų for the 1,6- and 1,8-isomers) places it in a more CNS-favorable physicochemical space [1]. Medicinal chemists targeting brain-penetrant bromodomain or kinase inhibitors (such as TAF1(2) bromodomain inhibitors, for which naphthyridone templates have been optimized) should prioritize the 1,7-regioisomer to maximize the probability of achieving adequate brain exposure without introducing additional polarity-reducing structural modifications.

HIV Integrase/RNase H Lead Optimization

Merck and Novartis patent families explicitly describe 1-hydroxy-1,7-naphthyridin-2(1H)-one derivatives as dual HIV integrase/RNase H inhibitors [2]. Programs pursuing this mechanism should source the 1,7-scaffold directly rather than attempting to adapt the 1,6- or 1,8-scaffolds, which lack equivalent patent enablement and would require de novo IP generation.

Solubility Advantage in HTS

The ACD/LogP of 0.30 for the 1,7-isomer translates to substantially higher aqueous solubility compared to the ~0.92 LogP of the 1,6- and 1,8-analogs . For HTS campaigns where compound precipitation and non-specific binding are common failure modes, the 1,7-scaffold offers a measurable solubility advantage, reducing DMSO stock precipitation and improving dose–response curve quality.

Raw Material Identity Verification

The melting point of 290–291 °C for the 1,7-isomer is distinct from that of the 1,6-isomer (303–304 °C) [3]. Procurement and quality control teams can use this ~13 °C difference for rapid, low-cost identity confirmation upon receipt, mitigating the risk of accidentally launching a synthesis campaign with the incorrect naphthyridinone regioisomer.

Application
Selection Property
Validation Focus
CNS-Penetrant Probe Design
TPSA 42 Ų reported context
Brain exposure and permeability endpoint review
HIV Integrase/RNase H Research
Patent-enabled 1,7-scaffold
Antiviral target-engagement model-response context
HTS Solubility Screening
ACD/LogP 0.30 (more hydrophilic context)
Precipitation and dose-response curve quality
Raw Material Identity Check
Melting point 290–291 °C (distinct from 1,6-)
DSC or melting point apparatus verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,7-naphthyridin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.